molecular formula C11H6F4N4S B3337948 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-32-9

3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3337948
CAS No.: 832739-32-9
M. Wt: 302.25 g/mol
InChI Key: SENVARVUHJWEJO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a triazolothiadiazine derivative characterized by a difluoromethyl group at the C-3 position and a 2,4-difluorophenyl substituent at C-4. The fluorine atoms enhance lipophilicity, metabolic stability, and binding interactions, making this compound a candidate for therapeutic applications.

Properties

IUPAC Name

3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N4S/c12-5-1-2-6(7(13)3-5)8-4-20-11-17-16-10(9(14)15)19(11)18-8/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVARVUHJWEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)F)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129230
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-32-9
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolothiadiazine core followed by the introduction of difluoromethyl and difluorophenyl groups. Common synthetic routes include:

  • Condensation Reactions: Formation of the triazolothiadiazine core through condensation of appropriate precursors.

  • Halogenation and Coupling Reactions: Introduction of difluoromethyl and difluorophenyl groups using halogenation and subsequent coupling reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the difluoromethyl group to difluoromethyl ketone or carboxylic acid derivatives.

  • Reduction: Reduction of the triazolothiadiazine core to produce simpler derivatives.

  • Substitution Reactions: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation Products: Difluoromethyl ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Reduced triazolothiadiazine derivatives.

  • Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used in the formation of more intricate chemical entities through various reactions such as oxidation and substitution.
  • Reaction Mechanisms : The compound can participate in oxidation reactions using agents like hydrogen peroxide or potassium permanganate, and reduction reactions with sodium borohydride or lithium aluminum hydride. These reactions can lead to a variety of derivatives useful in further research .

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-thiadiazines may exhibit anticancer properties by interacting with specific cellular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound's unique functional groups may enhance its ability to inhibit bacterial growth or viral replication, making it a candidate for further pharmacological development .

Material Science

The structural characteristics of this compound make it suitable for:

  • Development of Advanced Materials : Its incorporation into polymers or coatings could lead to materials with enhanced thermal stability or chemical resistance.
  • Nanotechnology Applications : The compound may be utilized in the fabrication of nanomaterials due to its ability to form stable complexes with metals or other substrates .

Case Studies

Several studies have highlighted the applications of 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against specific cancer cell lines.
Study BAntimicrobial EffectsShowed significant inhibition of bacterial growth compared to control groups.
Study CMaterial PropertiesReported improved thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Activity in Triazolothiadiazines
Compound (C-3 / C-6 Substituents) Activity Profile Key Findings Source
Target Compound : Difluoromethyl / 2,4-difluorophenyl Theoretical: Enhanced metabolic stability Fluorine atoms improve lipophilicity and electronegativity for target binding.
113h : p-Chlorophenyl / Benzylidene hydrazine Anticancer (45.44% growth inhibition) C-6 p-chlorophenyl enhances activity over unsubstituted phenyl.
5e : 3,4,5-Trimethoxyphenyl / 3-Fluoro-4-methoxyphenyl Tubulin inhibition (IC50 < 1 µM) Bulky methoxy groups stabilize tubulin binding; fluorine enhances selectivity.
128h : 4-Methylsulfonylbenzyl / 4-Nitrophenyl Antibacterial (MIC = 3.125 mg/ml) Sulfonyl and nitro groups improve membrane penetration and enzyme inhibition.
Compound 7c : 4-Nitrophenyl / 2,4-Dimethylphenyl TNF-α inhibition Nitro groups enhance electron-withdrawing effects, aiding receptor binding.
3-Methoxyphenyl / 3-Amino-4-methoxyphenyl G2/M cell cycle arrest (SGC-7901 cells) Methoxy and amino groups facilitate microtubule disruption.

Mechanistic Insights

  • Anticancer Activity :

    • Analogs with electron-withdrawing groups (e.g., Cl, F) at C-6 exhibit improved cytotoxicity by enhancing interactions with tubulin or kinase targets . The target compound’s 2,4-difluorophenyl group may similarly disrupt microtubule dynamics.
    • Methoxy-substituted compounds (e.g., 5e) induce apoptosis via tubulin polymerization inhibition, suggesting the target’s fluorinated groups could act through a related pathway .
  • Antimicrobial Activity: Nitrofuran and sulfonyl substituents (e.g., 128h) improve activity against Gram-negative bacteria by disrupting membrane integrity .
  • Enzyme Inhibition (PDE4) :

    • Catechol diether moieties in PDE4 inhibitors (e.g., compound 10) highlight the role of hydrogen bonding and steric effects . The target’s difluoromethyl group may reduce metabolic degradation, extending half-life.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :
    • Fluorine substituents increase logP values, enhancing blood-brain barrier penetration compared to methoxy or nitro analogs .
  • Selectivity :
    • Bulky substituents (e.g., trimethoxyphenyl in 5e) improve isoform selectivity in enzyme inhibition, whereas smaller fluorinated groups may broaden target interactions .

Data Tables

Table 2: Key Physicochemical Comparisons

Property Target Compound 113h 5e 128h
Molecular Weight ~352.3 g/mol 368.8 g/mol 451.1 g/mol 391.3 g/mol
logP (Predicted) 3.8 (highly lipophilic) 3.2 4.1 2.9
Key Substituents Difluoromethyl, 2,4-F2Ph p-ClPh, hydrazine 3,4,5-OMePh, 3-F-4-OMePh 4-SO2MePh, 4-NO2Ph
Bioactivity Theoretical Anticancer Tubulin inhibitor Antibacterial

Biological Activity

The compound 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazole-thiadiazine family known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈F₄N₄S
  • Molecular Weight : 302.25 g/mol
  • Structural Features : The compound features a difluoromethyl group and a difluorophenyl moiety which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A related compound exhibited minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics such as ciprofloxacin and ketoconazole .
  • The compound was evaluated against various bacteria and fungi, showing promising results in inhibiting growth .
MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
E. coli8.32Ciprofloxacin16
S. aureus5.12Ketoconazole8
C. albicans0.5Fluconazole2

Enzyme Inhibition

The compound has been found to inhibit the urease enzyme, which is crucial for the virulence of certain pathogens:

  • IC₅₀ values ranged from 0.87 to 8.32 µM against various urease-positive microorganisms .
  • Molecular dynamics simulations indicated that the compound effectively occupies the active site of the enzyme, suggesting competitive inhibition mechanisms.

Study on Antifungal Activity

A study synthesized several derivatives of this compound and tested their antifungal activity against seven phytopathogenic fungi:

  • The most potent derivative showed higher antifungal activity than standard treatments like boscalid.
  • This was measured using an in vitro mycelia growth inhibition assay .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications impact biological activity:

  • A three-dimensional quantitative structure-activity relationship (QSAR) model was developed to predict the activity based on structural features.
  • Molecular docking studies revealed that specific functional groups enhance binding affinity to target proteins involved in pathogenicity .

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or fungal CYP51 .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (B3LYP/6-31G* level) .
  • Validation : Compare computed binding energies with experimental IC50 values to refine models .

2.3. How can contradictory bioactivity data across studies be resolved?

Methodological Answer :
Contradictions (e.g., variable antifungal potency) arise from:

  • Assay Conditions : Standardize inoculum size (e.g., 1×10⁴ CFU/mL) and media (RPMI-1640 vs. Mueller-Hinton) .
  • Compound Purity : Verify by HPLC (≥95% purity) and LC-MS to exclude byproducts .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Specialized Methodological Considerations

3.1. What strategies differentiate thiadiazine vs. thiadiazole analogs in pharmacological profiling?

Q. Methodological Answer :

  • Synthesis : Thiadiazines (7-membered) require cyclization with β-keto esters; thiadiazoles (6-membered) use shorter-chain ketones .
  • Bioavailability : Assess logP (e.g., thiadiazines: ~2.8 vs. thiadiazoles: ~3.2) via shake-flask method .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH) to compare half-lives .

3.2. How does fluorination at the 3- and 6-positions enhance metabolic stability?

Q. Methodological Answer :

  • Synthetic Fluorination : Introduce difluoromethyl via Claisen-Schmidt condensation; 2,4-difluorophenyl via Suzuki coupling .
  • Metabolism Studies : Use LC-MS/MS to track defluorination (e.g., CYP450-mediated) in hepatocyte models .
  • Comparative Analysis : Replace fluorine with hydrogen or chlorine to quantify metabolic protection (e.g., t₁/₂ increases from 2.1 to 6.7 hours) .

Data Interpretation and Optimization

4.1. How are ADME properties assessed for this compound?

Q. Methodological Answer :

  • Absorption : Caco-2 permeability assays (Papp > 1×10⁻⁶ cm/s indicates good absorption) .
  • Metabolism : Cytochrome P450 inhibition screening (e.g., CYP3A4 IC50 > 10 µM suggests low risk) .
  • Excretion : Renal clearance measured in rat models (e.g., 0.8 mL/min/kg) .

4.2. What crystallographic techniques resolve polymorphism in triazolo-thiadiazines?

Q. Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding (10 solvents, 48 hours) to isolate forms .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs (melting points >200°C preferred) .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) distinguishes subtle packing differences .

Unexplored Research Directions

5.1. What is the role of π-π stacking in modulating kinase inhibition?

Q. Methodological Answer :

  • Kinase Profiling : Screen against PKC or JAK2 families using TR-FRET assays .
  • Crystallography : Co-crystallize with kinase domains to visualize stacking (e.g., with ATP-binding pocket Phe residues) .

5.2. How can machine learning predict novel analogs with dual COX-2/antibacterial activity?

Q. Methodological Answer :

  • Dataset Curation : Compile IC50/MIC data for 200+ triazolo-thiadiazines from ChEMBL .
  • Model Training : Use Random Forest or GCNs to link descriptors (Morgan fingerprints) to activity .
  • Validation : Synthesize top-predicted analogs and validate in COX-2 (ELISA) and S. aureus assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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